molecular formula C12H11NO2 B14334064 Methyl 1H-1-benzazepine-1-carboxylate CAS No. 110280-35-8

Methyl 1H-1-benzazepine-1-carboxylate

Cat. No.: B14334064
CAS No.: 110280-35-8
M. Wt: 201.22 g/mol
InChI Key: IXQLTQCRBVLGHM-UHFFFAOYSA-N
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Description

Methyl 1H-1-benzazepine-1-carboxylate is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl ester functional group attached to the nitrogen atom of the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-1-benzazepine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), is a notable method for preparing benzazepine derivatives . Another method involves the catalytic cyclization of amino alcohols using reagents such as pentamethylcyclopentadienyl rhodium (Cp·Rh2+), potassium carbonate (K2CO3), and acetone (Me2CO) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation of the methyl ester group can yield carboxylic acids, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.

Scientific Research Applications

Methyl 1H-1-benzazepine-1-carboxylate has found applications in various fields of scientific research:

Comparison with Similar Compounds

Methyl 1H-1-benzazepine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

110280-35-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-benzazepine-1-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-9H,1H3

InChI Key

IXQLTQCRBVLGHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC=CC2=CC=CC=C21

Origin of Product

United States

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